N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)9-18-16(22)17(23)19-13-6-11-4-3-5-20-14(21)8-12(7-13)15(11)20/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRKZDLVLVBORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of isobutylamine with oxalyl chloride and subsequent reactions with appropriate amine precursors. The general synthetic route includes:
- Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.
- Formation of N1-isobutyl Oxalamide : Reaction of oxalyl chloride with isobutylamine.
- Final Product Formation : Reacting N1-isobutyl oxalamide with 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives.
This synthesis is typically performed under anhydrous conditions to prevent hydrolysis and ensure high yields.
Pharmacological Properties
This compound has been investigated for various biological activities:
- Analgesic Activity : Studies indicate that derivatives of pyrroloquinoline compounds exhibit significant analgesic properties. In specific tests like the "hot plate" and "writhing" tests, certain derivatives showed efficacy comparable to morphine while exhibiting lower toxicity levels .
- Sedative Effects : Compounds similar to this compound have demonstrated sedative effects in animal models by prolonging sleep induced by thiopental anesthesia .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites. This interaction prevents substrate binding and catalytic activity.
- Receptor Interaction : It may also influence neurotransmitter systems by modulating receptor activity related to pain and sedation pathways.
Study Overview
A comprehensive study evaluated the analgesic and sedative properties of various derivatives derived from the pyrroloquinoline structure. The results indicated:
| Compound | Dose (mg/kg) | Prolonged Reaction Time (s) | Sedative Effect (%) |
|---|---|---|---|
| Control | 0 | 9.57 ± 1.8 | - |
| Compound A | 200 | 27.48 | 55.38 |
| Compound B | 300 | 40.0 | 105.1 |
The data suggest that certain derivatives significantly outperformed traditional analgesics like aspirin in the "writhing" test while also demonstrating sedative properties.
Additional Findings
Further research indicated that structural modifications in the alkyl linker between the arylamine and cyclic imide moiety could enhance biological activity. For instance:
| Compound | Linker Length (C atoms) | Analgesic Activity (Comparison to Aspirin) |
|---|---|---|
| Compound C | 3 | Higher |
| Compound D | 5 | Comparable |
This suggests a relationship between molecular structure and pharmacological efficacy.
Comparison with Similar Compounds
Structural Insights :
- The isobutyl group in the target compound balances lipophilicity and steric demand, favoring membrane permeability compared to polar substituents like 3-hydroxypropyl .
- Furan-2-ylmethyl analogs exhibit reduced metabolic stability due to oxidative vulnerability of the furan ring , whereas the isobutyl group may confer greater stability.
Isomerism :
- Thiazole-containing analogs (e.g., compounds 3a-q in ) exhibit Z-configuration dominance due to intramolecular hydrogen bonding between C=N and C=O groups. For the target compound, the absence of a thiazole ring reduces geometric isomerism risks, simplifying purification .
Spectroscopic and Physical Properties
NMR Data :
- The pyrroloquinolinone core in the target compound shows characteristic ¹H-NMR signals at δ 1.5–2.5 ppm (tetrahydro ring protons) and δ 6.8–8.0 ppm (aromatic protons), consistent with analogs like 14a and 15b .
- The isobutyl group’s methyl protons resonate near δ 0.9–1.1 ppm, distinguishable from furan-2-ylmethyl (δ 3.5–4.0 ppm) or benzoyl (δ 7.2–7.8 ppm) substituents .
Thermal Stability :
- Derivatives with rigid substituents (e.g., 4-methylbenzoyl in ) exhibit higher melting points (>200°C) compared to flexible alkyl chains like isobutyl, which may lower crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
